

Go 6976: A Technical Guide to its Selectivity for PKC Isoforms

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For Researchers, Scientists, and Drug Development Professionals

Go 6976 is a potent, cell-permeable, and selective inhibitor of specific Protein Kinase C (PKC) isoforms. This indolocarbazole compound has become a valuable tool in signal transduction research, enabling the dissection of pathways mediated by conventional PKC isoforms. This technical guide provides an in-depth overview of Go 6976's selectivity profile, the experimental protocols used to determine this selectivity, and the key signaling pathways it modulates.

Quantitative Selectivity Profile of Go 6976

Go 6976 exhibits high selectivity for the calcium-dependent conventional PKC (cPKC) isoforms, particularly PKC α and PKC β 1.[1][2][3] It shows significantly lower or no inhibitory activity against the novel (nPKC) and atypical (aPKC) isoforms.[1][4] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.



| Target Kinase | IC50 (nM) | Isoform Class | Notes |
|-----------------|---------------------|-----------------------------------|----------------------------|
| ΡΚCα | 2.3[1][2] | Conventional (Ca2+- dependent) | Potent inhibition. |
| ΡΚCβ1 | 6.2[1][2] | Conventional (Ca2+- dependent) | Potent inhibition. |
| PKC (Rat Brain) | 7.9[2] | Mixture | General PKC inhibition. |
| PKCµ (PKD1) | 20[5] | Also a potent inhibitor. | |
| ΡΚCδ | > 3000[1] | Novel (Ca2+- independent) | No significant inhibition. |
| PKCε | > 3000[1] | Novel (Ca2+- independent) | No significant inhibition. |
| РКСζ | > 3000[1] | Atypical (Ca2+-independent) | No significant inhibition. |
| TrkA | 5[1] | Tyrosine Kinase | Off-target effect. |
| TrkB | 30[1] | Tyrosine Kinase | Off-target effect. |
| JAK2 | 130[1] | Tyrosine Kinase | Off-target effect. |
| JAK3 | 370[1] | Tyrosine Kinase | Off-target effect. |
| Flt3 | Potent inhibitor[2] | Tyrosine Kinase | Off-target effect. |

Mechanism of Action

Kinetic analysis has revealed that Go 6976 acts as an ATP-competitive inhibitor.[4][5] This means it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. Its selectivity for Ca2+-dependent PKC isoforms is not due to interference with Ca2+ or its binding site.[4]

Experimental Protocols



The determination of Go 6976's IC50 values against various kinases is typically performed using in vitro kinase assays. Below is a generalized protocol for such an assay.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific protein kinase.

- 1. Reagents and Materials:
- Purified recombinant kinase (e.g., PKCα, PKCβ1)
- Specific peptide or protein substrate (e.g., Histone H1)
- Go 6976 (or other inhibitor) stock solution in DMSO
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
- Cofactors: Phosphatidylserine and Diacylglycerol (for cPKCs)
- [y-32P]ATP or [y-33P]ATP (radiolabeled ATP)
- ATP solution
- 96-well filter plates or phosphocellulose paper
- · Scintillation counter and scintillation fluid
- Stop solution (e.g., phosphoric acid)
- 2. Assay Procedure:
- Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, purified kinase, substrate, and cofactors (if required).
- Prepare Inhibitor Dilutions: Perform a serial dilution of the Go 6976 stock solution in the assay buffer to create a range of concentrations to be tested.
- Initiate Kinase Reaction:



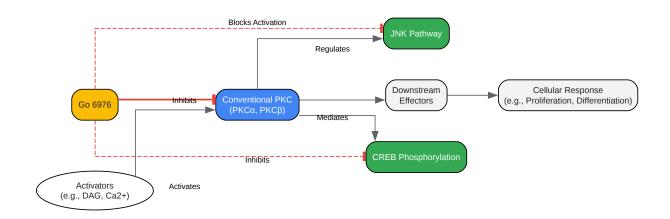
- Add a specific volume of the kinase reaction mixture to each well of a 96-well plate.
- Add an equal volume of the diluted inhibitor or vehicle (DMSO) to the respective wells.
- Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
- Initiate the phosphorylation reaction by adding a solution containing a mixture of cold ATP and radiolabeled ATP.
- Incubate: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes). The incubation time should be within the linear range of the kinase reaction.
- Stop the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
- Capture Phosphorylated Substrate:
 - Spot a portion of the reaction mixture from each well onto phosphocellulose paper or transfer to a filter plate.
 - Wash the paper/plate multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated radiolabeled ATP.
- Quantify Radioactivity:
 - Place the dried phosphocellulose paper into scintillation vials with scintillation fluid.
 - Quantify the amount of incorporated radiolabel using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
- Data Analysis:
 - Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.



A typical assay mixture for measuring PKC activity might contain 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, 1 mM dithiothreitol, 1 μ g of phosphatidylserine, 0.2 μ g of diolein, 40 μ g of histone H₁, 10 μ M [y-³²P]ATP, and 5-10 units of PKC.[2]

Signaling Pathways and Experimental Workflows

Go 6976's selective inhibition of conventional PKC isoforms has been instrumental in elucidating their roles in various signaling pathways.

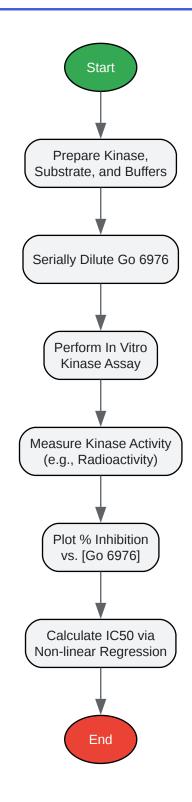


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Caption: Go 6976 selectively inhibits conventional PKC isoforms.

Researchers have demonstrated that Go 6976 can block the activation of JNK (c-Jun N-terminal kinase) and inhibit the TPA-stimulated phosphorylation of CREB (cAMP response element-binding protein) at Ser133, a process mediated by PKCa.[5]





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